(E)-3-Hydroxy Tamoxifen-d5 is a deuterated derivative of (E)-3-Hydroxy Tamoxifen, which is an active metabolite of tamoxifen, a selective estrogen receptor modulator widely used in treating estrogen receptor-positive breast cancer. The inclusion of deuterium atoms enhances the compound's stability and allows for more precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic research. The molecular formula for (E)-3-Hydroxy Tamoxifen-d5 is , with a molecular weight of approximately 392.54 g/mol.
(E)-3-Hydroxy Tamoxifen-d5 is synthesized from (E)-3-Hydroxy Tamoxifen through deuteration processes. It falls under the classification of selective estrogen receptor modulators and is primarily utilized in scientific research to investigate the metabolism and pharmacokinetics of tamoxifen. This compound serves as a reference standard in mass spectrometry, aiding in the study of tamoxifen's biological pathways and interactions.
The synthesis of (E)-3-Hydroxy Tamoxifen-d5 typically involves:
These methods ensure that the final product retains the pharmacological properties of its non-deuterated counterpart while providing distinct isotopic labeling for analytical purposes.
The structure of (E)-3-Hydroxy Tamoxifen-d5 features a phenolic hydroxyl group and an ethylene bridge, characteristic of tamoxifen derivatives. The introduction of five deuterium atoms alters its isotopic composition without significantly changing its chemical behavior compared to (E)-3-Hydroxy Tamoxifen. The compound's key structural data includes:
(E)-3-Hydroxy Tamoxifen-d5 can undergo several chemical reactions:
The major products from these reactions include:
(E)-3-Hydroxy Tamoxifen-d5 operates primarily by modulating estrogen receptors. It binds to both estrogen receptor alpha and beta, inhibiting the growth and proliferation of estrogen receptor-positive cells. While the presence of deuterium does not significantly alter its mechanism compared to (E)-3-Hydroxy Tamoxifen, it enhances tracking in biological studies, allowing researchers to gather more accurate data on its pharmacokinetics and dynamics within biological systems .
The compound exhibits stability due to the presence of deuterium, which enhances its resistance to metabolic degradation compared to its non-deuterated analogs. This property is particularly useful in pharmacokinetic studies where precise tracking of metabolites is essential .
(E)-3-Hydroxy Tamoxifen-d5 has significant applications in various scientific fields:
This compound's unique properties make it an invaluable asset for advancing research in cancer treatment and drug development.
Deuteration of tamoxifen metabolites targets strategic positions to preserve pharmacological activity while altering metabolic stability. For (E)-3-Hydroxy Tamoxifen-d5, deuterium atoms are incorporated at the ethyl side chain (C-1′ position), a site critical for oxidative metabolism by CYP450 enzymes. Two primary strategies dominate: deuterium exchange and labeled precursor synthesis. Exchange methods use acid/base-catalyzed H/D substitution but risk isomerization or decomposition. In contrast, precursor synthesis employs deuterated building blocks like 1-(4-methoxyphenyl)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenylbut-1-ene-1,1,3,3,3-d5 to ensure regioselective deuteration [5] [9].
Recent advances leverage carboxylesterase (CES)-activatable prodrugs. By introducing deuterium into tamoxifen analogs with flexible scaffolds (e.g., benzyl carbamate derivatives), researchers bypass polymorphic CYP2D6 metabolism. Hydrolysis by CES enzymes—which show higher activity in females—yields deuterated active metabolites like 3-hydroxy derivatives without CYP2D6 involvement [1] [7]. This approach mitigates metabolic variability in poor metabolizers (e.g., carriers of CYP2D63/4 alleles) [3].
Table 1: Deuteration Strategies for (E)-3-Hydroxy Tamoxifen-d5
Method | Deuterium Position | Isotopic Purity | Key Advantage |
---|---|---|---|
Precursor Synthesis | C-1′ (ethyl chain) | ≥98% | Regioselective control |
H/D Exchange | Non-selective | 80–90% | Rapid prototyping |
CES-Activatable Prodrugs | Metabolic soft spot | ≥95% | Bypasses CYP2D6 polymorphism |
The (E)-isomer configuration of 3-hydroxy tamoxifen is essential for high-affinity binding to the estrogen receptor α (ERα). Stereoselective synthesis requires:
Computational modeling confirms that (E)-3-hydroxy tamoxifen-d5 adopts an antiestrogenic conformation identical to 4-hydroxytamoxifen (PDB 3ERT). The deuterated ethyl chain minimally alters ligand-receptor van der Waals contacts [1] [7].
Rigorous QC ensures isotopic integrity and pharmacological equivalence:
Table 2: QC Specifications for (E)-3-Hydroxy Tamoxifen-d5
Parameter | Method | Acceptance Criterion |
---|---|---|
Isotopic Purity | UPLC-MS/MS (MRM) | ≥95% deuterium incorporation |
(E)-Isomer Content | Chiral UPLC | ≥99% |
Residual Solvents | GC-FID | ≤500 ppm (ICH Q3C) |
Heavy Metal Contaminants | ICP-MS | ≤10 ppm |
Scaling deuterated tamoxifen metabolites faces three hurdles:
Process solutions include flow chemistry for McMurry coupling (yield: 87% at 10-kg scale) and enzyme-assisted chiral resolution (95% yield, 99% ee) [7] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4